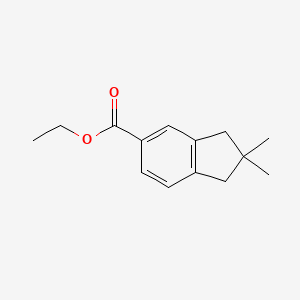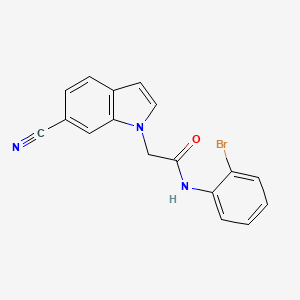![molecular formula C15H13Br2NO3 B14891436 3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[221]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- is a complex organic compound characterized by its bicyclic structure and the presence of a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to hydrolysis to yield the carboxylic acid.
The next step involves the introduction of the 2,4-dibromophenyl group. This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the 2,4-dibromophenyl group is attached to the bicyclic core. The final step is the formation of the amide bond, which can be accomplished using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 2,4-dibromophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound shares the same bicyclic core but lacks the 2,4-dibromophenyl group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has an additional carboxylic acid group and forms an anhydride.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound has an aldehyde group instead of the carboxylic acid group.
Uniqueness
The uniqueness of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dibromophenyl)amino]carbonyl]- lies in its combination of the bicyclic core with the 2,4-dibromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H13Br2NO3 |
|---|---|
Peso molecular |
415.08 g/mol |
Nombre IUPAC |
3-[(2,4-dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13Br2NO3/c16-9-3-4-11(10(17)6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) |
Clave InChI |
LCTZCMLCOCBJDW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C2C(=O)NC3=C(C=C(C=C3)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


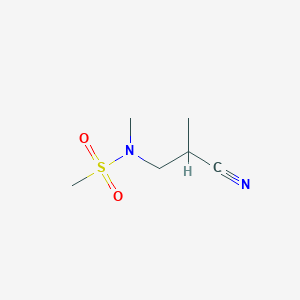
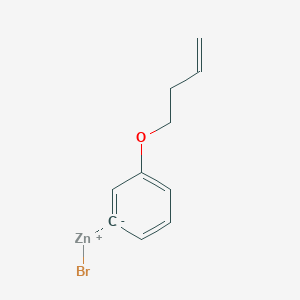
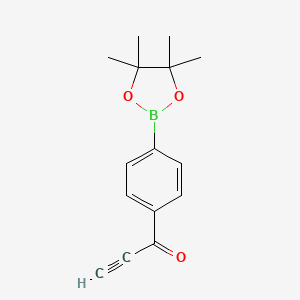
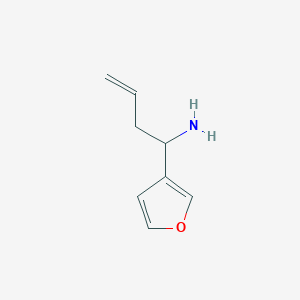
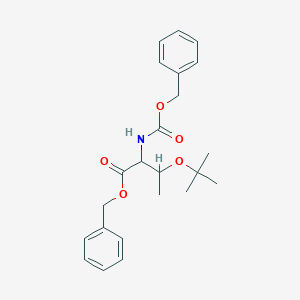
![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
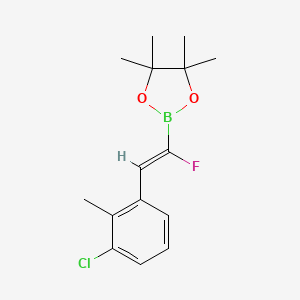


![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
